molecular formula C34H30O2 B14718026 (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione CAS No. 7178-46-3

(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione

Cat. No.: B14718026
CAS No.: 7178-46-3
M. Wt: 470.6 g/mol
InChI Key: WPCZNBIAAISDAR-MBALSZOMSA-N
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Description

(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a deca-diene-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form dibenzylideneacetone.

    Michael Addition: The dibenzylideneacetone undergoes a Michael addition with another molecule of benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

    (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione: Unique due to its four phenyl groups and deca-diene-dione backbone.

    Dibenzylideneacetone: Similar structure but lacks the additional phenyl groups.

    Tetraphenylethylene: Contains four phenyl groups but has a different backbone structure.

Properties

CAS No.

7178-46-3

Molecular Formula

C34H30O2

Molecular Weight

470.6 g/mol

IUPAC Name

(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione

InChI

InChI=1S/C34H30O2/c35-31(23-21-27-13-5-1-6-14-27)25-33(29-17-9-3-10-18-29)34(30-19-11-4-12-20-30)26-32(36)24-22-28-15-7-2-8-16-28/h1-24,33-34H,25-26H2/b23-21+,24-22+

InChI Key

WPCZNBIAAISDAR-MBALSZOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC(C(C2=CC=CC=C2)CC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)C(CC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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